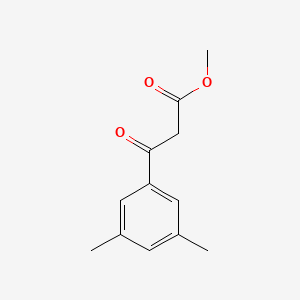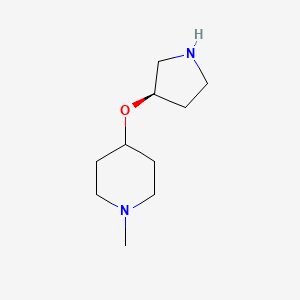
(R)-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine is a compound that features a piperidine ring substituted with a pyrrolidin-3-yloxy group and a methyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of pyrrolylpyridine, which can be prepared by the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran . The hydrogenation process often uses palladium on carbon as a catalyst in the presence of hydrochloric acid to achieve high yields .
Industrial Production Methods
Industrial production of ®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction can lead to fully saturated piperidine rings.
Scientific Research Applications
®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of ®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler structure with a five-membered ring, commonly used in medicinal chemistry.
Piperidine: A six-membered ring structure, widely used as a scaffold in drug design.
Prolinol: Contains a pyrrolidine ring with a hydroxyl group, used in asymmetric synthesis.
Uniqueness
®-1-Methyl-4-(pyrrolidin-3-yloxy)piperidine is unique due to its combination of a piperidine ring with a pyrrolidin-3-yloxy group, providing a distinct three-dimensional structure that can interact with biological targets in ways that simpler compounds cannot. This uniqueness makes it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-methyl-4-[(3R)-pyrrolidin-3-yl]oxypiperidine |
InChI |
InChI=1S/C10H20N2O/c1-12-6-3-9(4-7-12)13-10-2-5-11-8-10/h9-11H,2-8H2,1H3/t10-/m1/s1 |
InChI Key |
FOFLBPLTBITLGX-SNVBAGLBSA-N |
Isomeric SMILES |
CN1CCC(CC1)O[C@@H]2CCNC2 |
Canonical SMILES |
CN1CCC(CC1)OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic acid (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester;Rimegepant](/img/structure/B12830283.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)
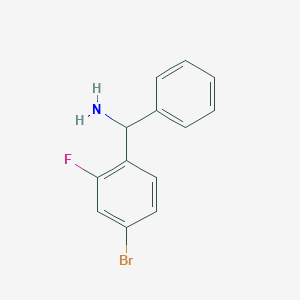
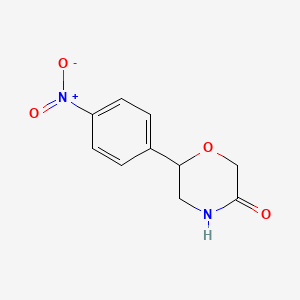
![Tetrahydro-2H-pyran-4-yl 6-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12830290.png)
![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
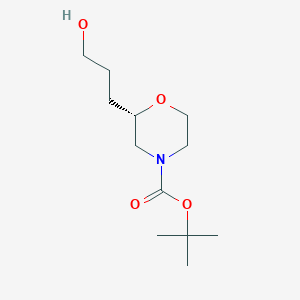
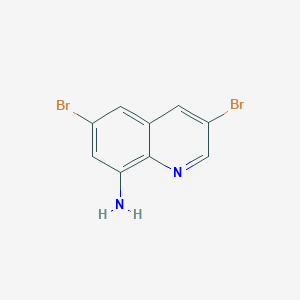
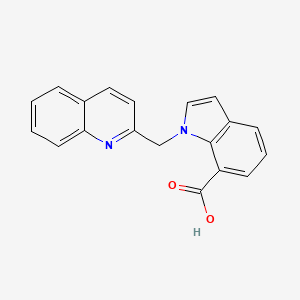
![O-((1H-Benzo[d]imidazol-2-yl)methyl)hydroxylamine](/img/structure/B12830324.png)
![4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
